
1-(Difluoromethyl)naphthalene-3-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)naphthalene-3-carboxaldehyde is an organic compound with the molecular formula C12H8F2O It is characterized by the presence of a difluoromethyl group attached to a naphthalene ring, which also bears a carboxaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)naphthalene-3-carboxaldehyde typically involves the introduction of a difluoromethyl group to a naphthalene derivative. One common method is the reaction of naphthalene-3-carboxaldehyde with a difluoromethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)naphthalene-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 1-(Difluoromethyl)naphthalene-3-carboxylic acid.
Reduction: 1-(Difluoromethyl)naphthalene-3-methanol.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-(Difluoromethyl)naphthalene-3-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)naphthalene-3-carboxaldehyde exerts its effects depends on its interaction with molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carboxaldehyde group can form covalent bonds with nucleophilic sites in biological molecules, affecting their function and activity.
Comparison with Similar Compounds
1-(Trifluoromethyl)naphthalene-3-carboxaldehyde: Similar structure but with a trifluoromethyl group.
1-(Chloromethyl)naphthalene-3-carboxaldehyde: Similar structure but with a chloromethyl group.
1-(Bromomethyl)naphthalene-3-carboxaldehyde: Similar structure but with a bromomethyl group.
Uniqueness: 1-(Difluoromethyl)naphthalene-3-carboxaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H8F2O |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-(difluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)11-6-8(7-15)5-9-3-1-2-4-10(9)11/h1-7,12H |
InChI Key |
GQCNKGCLIJQMEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


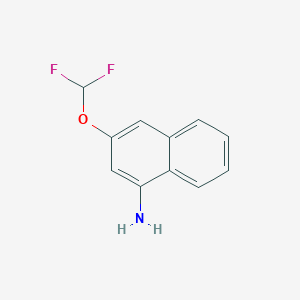
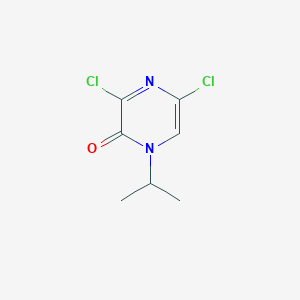

![1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-](/img/structure/B11894609.png)
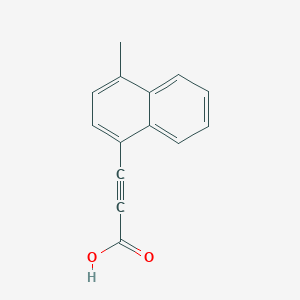
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride](/img/structure/B11894623.png)


![2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine](/img/structure/B11894656.png)
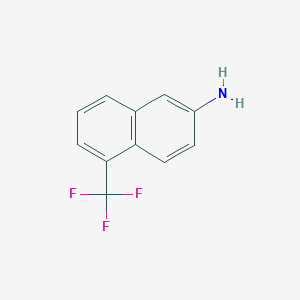
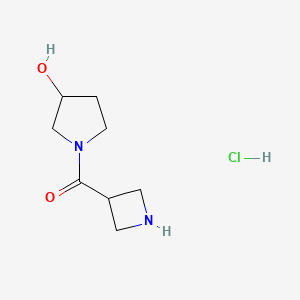

![2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)-](/img/structure/B11894670.png)

